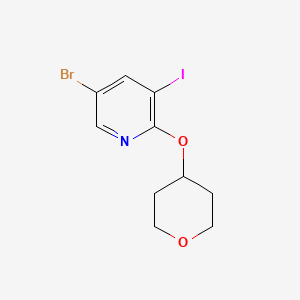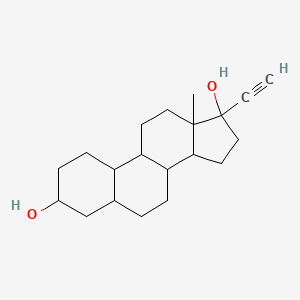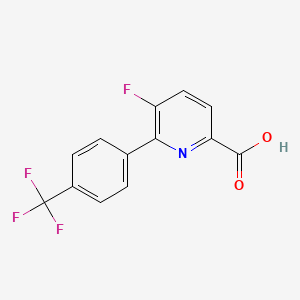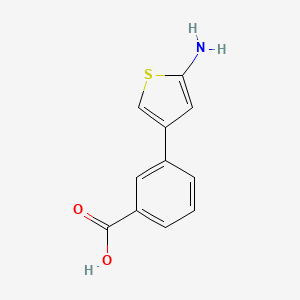
5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a heterocyclic organic compound with the molecular formula C10H11BrINO2. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which is further substituted with a tetrahydro-2H-pyran-4-yloxy group. It is used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the bromination and iodination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Applications De Recherche Scientifique
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and can be incorporated into bioactive molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with molecular targets and pathways within a system. The bromine and iodine atoms, along with the pyridine ring, can interact with various enzymes and receptors, influencing their activity. The tetrahydro-2H-pyran-4-yloxy group may also play a role in modulating the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Similar structure but lacks the iodine atom.
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine: Contains a pyrazolo[3,4-c]pyridine ring instead of a pyridine ring.
Methyl 2-(3-bromo-5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamido)-4-chlorobenzoate: A more complex molecule with additional functional groups.
Propriétés
Formule moléculaire |
C10H11BrINO2 |
|---|---|
Poids moléculaire |
384.01 g/mol |
Nom IUPAC |
5-bromo-3-iodo-2-(oxan-4-yloxy)pyridine |
InChI |
InChI=1S/C10H11BrINO2/c11-7-5-9(12)10(13-6-7)15-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |
Clé InChI |
SNBBCDWMCXAOOV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2=C(C=C(C=N2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)



![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)

![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)


![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
